molecular formula C13H7BrF4O B8000520 3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl

3-Bromo-3'-fluoro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B8000520
M. Wt: 335.09 g/mol
InChI Key: WWYJUYXIJDZLOC-UHFFFAOYSA-N
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Description

3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H7BrF4O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of 4-bromo-3-fluorobenzene with trifluoromethoxybenzene under specific catalytic conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium acetate, which facilitates the coupling of the aryl halides .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. This method employs boron reagents and palladium catalysts to achieve high yields of the desired biphenyl derivative .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate, used to facilitate reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl involves its interaction with various molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
  • 3-Bromo-4-(trifluoromethoxy)benzamide

Uniqueness: 3-Bromo-3’-fluoro-4’-(trifluoromethoxy)biphenyl is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

4-(3-bromophenyl)-2-fluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF4O/c14-10-3-1-2-8(6-10)9-4-5-12(11(15)7-9)19-13(16,17)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYJUYXIJDZLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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